For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Properties of Methylcyclohexane
This technical guide provides a comprehensive overview of the core spectroscopic properties of methylcyclohexane, a common solvent and building block in organic synthesis. Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation in various scientific and industrial settings. This document details the key data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides standardized experimental protocols, and illustrates analytical workflows.
Spectroscopic Data Summary
The following sections summarize the key quantitative data for methylcyclohexane across major spectroscopic techniques.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of methylcyclohexane, providing a unique fingerprint based on its functional groups and overall structure. The primary absorptions in the IR spectrum and scattering peaks in the Raman spectrum are due to C-H stretching and bending modes of the methyl and cyclohexane ring moieties.
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| Infrared (IR) | 2955 - 2965 | C-H Asymmetric Stretching (CH₃) |
| 2920 - 2930 | C-H Asymmetric Stretching (CH₂) | |
| 2870 - 2880 | C-H Symmetric Stretching (CH₃) | |
| 2850 - 2860 | C-H Symmetric Stretching (CH₂) | |
| 1445 - 1455 | C-H Bending (Scissoring) | |
| 1375 - 1385 | C-H Bending (Umbrella mode for CH₃) | |
| Raman | 2850 - 3000 | C-H Stretching Region |
| 800 - 810 | Ring Breathing Mode | |
| 15 - 200 | Low-frequency Lattice and Molecular Modes[1][2] |
Note: Peak positions can vary slightly based on the physical state (liquid, gas) and instrumentation.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of methylcyclohexane. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons are chemically non-equivalent, leading to a complex ¹H NMR spectrum.
Table 1.2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~0.85 | Doublet | Methyl group protons (-CH₃)[5] |
| ~1.10 - 1.80 | Complex | Cyclohexane ring protons (-CH₂- and -CH-)[5] |
Solvent: CDCl₃, Reference: TMS. The complexity of the ring proton signals arises from extensive spin-spin coupling.[6]
Table 1.2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| 35.4 | C2 / C6 |
| 32.8 | C1 |
| 26.5 | C3 / C5 |
| 26.3 | C4 |
| 22.8 | Methyl Carbon (-CH₃) |
Solvent: Neat liquid or CDCl₃. The assignments are based on established spectral data.[5][7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of methylcyclohexane results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is key to identifying the compound.
Table 1.3.1: Key Mass Spectrometry Data (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment of Ion |
| 98 | Moderate | [M]⁺, Molecular Ion (C₇H₁₄⁺)[8][9] |
| 83 | Base Peak (100%) | [M - CH₃]⁺, Loss of a methyl radical[10] |
| 69 | Moderate | [M - C₂H₅]⁺, Loss of an ethyl radical[10] |
| 55 | High | [C₄H₇]⁺, Further fragmentation of the ring[8][11] |
| 41 | High | [C₃H₅]⁺, Allyl cation fragment[8][11] |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for liquid samples like methylcyclohexane.
Protocol for Infrared (IR) Spectroscopy (Neat Liquid Film)
This method is suitable for pure liquid samples and minimizes interference from solvents.[12]
-
Preparation of Salt Plates: Obtain two clean, dry NaCl or KBr salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.[13]
-
Sample Application: Using a Pasteur pipette, place one or two drops of methylcyclohexane onto the center of one salt plate.[13][14]
-
Creating the Film: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. The plates should appear transparent or slightly foggy.[13]
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: Place the salt plate "sandwich" into the sample holder in the spectrometer.[14]
-
Data Collection: Acquire the IR spectrum over the desired range (typically 4000-600 cm⁻¹).
-
Cleaning: After analysis, carefully separate the plates, rinse them with a dry solvent (e.g., dry acetone), wipe gently with a soft tissue, and return them to the desiccator.[14]
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for preparing a sample for solution-state NMR.
-
Sample Preparation: Accurately weigh the required amount of methylcyclohexane. For ¹H NMR, 5-20 mg is typically sufficient; for ¹³C NMR, a higher concentration of 20-50 mg may be needed.[15]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[15][16] Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid height should be around 4-5 cm.[15][16] Avoid introducing solid particles or air bubbles.
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[15]
-
Instrument Setup: Insert the tube into a spinner and use a depth gauge to ensure correct positioning.[17]
-
Data Acquisition: Insert the sample into the spectrometer. The standard procedure involves:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[15][17]
-
Shimming: The magnetic field homogeneity is optimized to improve spectral resolution and line shape.[15]
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[15]
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and collect the data.[15]
-
Protocol for Mass Spectrometry (Electron Ionization)
This protocol is for volatile, thermally stable liquids like methylcyclohexane, often coupled with a Gas Chromatography (GC) inlet.
-
Sample Preparation: Prepare a dilute solution of methylcyclohexane in a volatile organic solvent (e.g., hexane or dichloromethane) if using a GC inlet. Direct injection via a syringe is also possible for some instruments.
-
Ionization: The sample is introduced into the ion source, which is under a high vacuum. In Electron Impact (EI) mode, a high-energy electron beam (typically 70 eV) bombards the gaseous molecules.[18] This knocks an electron off the molecule to form a radical cation (the molecular ion).[18]
-
Acceleration: The newly formed ions are accelerated out of the ion source by an electric field.[18]
-
Mass Analysis: The accelerated ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[18]
-
Detection: Ions are detected as they exit the analyzer, and a signal proportional to their abundance is recorded.[18]
-
Spectrum Generation: The instrument plots the relative abundance of ions at each m/z value to generate the mass spectrum.
Visualized Workflows and Relationships
Diagrams created using Graphviz help visualize the logical flow of spectroscopic analysis and the relationship between spectral data and molecular structure.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Correlation of methylcyclohexane's structure to its key spectral features.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexane, methyl- [webbook.nist.gov]
- 4. Cyclohexane, methyl- [webbook.nist.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: METHYL CYCLOHEXANE [orgspectroscopyint.blogspot.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. massbank.eu [massbank.eu]
- 9. Cyclohexane, methyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ez.restek.com [ez.restek.com]
- 12. ursinus.edu [ursinus.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. webassign.net [webassign.net]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. research.reading.ac.uk [research.reading.ac.uk]
- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
